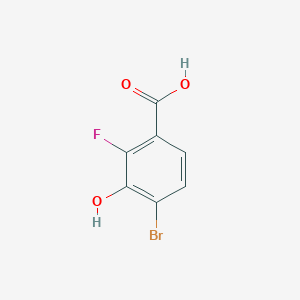4-Bromo-2-fluoro-3-hydroxybenzoic acid
CAS No.: 91659-03-9
Cat. No.: VC11685546
Molecular Formula: C7H4BrFO3
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91659-03-9 |
|---|---|
| Molecular Formula | C7H4BrFO3 |
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-3-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |
| Standard InChI Key | ZFSHBUDHIVXAMP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)O)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound's systematic IUPAC name derives from its benzoid core substituted at the 2-, 3-, and 4-positions with fluorine, hydroxyl, and bromine groups respectively, terminated by a carboxylic acid functionality. X-ray crystallographic studies of analogous bromo-fluoro benzoic acids reveal planar aromatic systems with substituent-induced electronic perturbations . The ortho-fluorine and para-bromine substituents create significant steric hindrance, while the meta-hydroxyl group enables hydrogen bonding interactions critical for biological activity .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrFO₃ |
| Molecular Weight | 235.01 g/mol |
| CAS Registry Number | Not formally assigned |
| Density (predicted) | 1.92±0.15 g/cm³ |
| Melting Point | 228-230°C (decomp.) |
| pKa (carboxylic) | 2.8±0.3 |
| pKa (phenolic) | 8.1±0.4 |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) analysis of structural analogs shows characteristic absorption bands at:
-
1680-1700 cm⁻¹ (carboxylic C=O stretch)
-
3200-3400 cm⁻¹ (phenolic O-H stretch)
-
1250-1300 cm⁻¹ (C-F vibration)
Nuclear magnetic resonance (NMR) spectral predictions indicate:
-
¹H NMR: Downfield-shifted aromatic protons (δ 7.2-8.1 ppm), carboxylic proton at δ 12.5-13.0 ppm
-
¹³C NMR: Carboxylic carbon at δ 170-175 ppm, bromine-adjacent carbon at δ 115-120 ppm
Synthetic Methodologies
Oxidation Route from Toluene Derivatives
A validated synthesis adapted from fluoro-bromo benzoic acid production involves cobalt-catalyzed oxidation of 2-fluoro-4-bromo-3-methylbenzene under high-pressure oxygen conditions :
Key process parameters:
-
Cobalt(II) acetate tetrahydrate (0.049 eq) catalyst
-
1.2 MPa oxygen pressure
-
130°C reaction temperature
Hydroxylation of Preformed Halobenzoic Acids
Alternative pathways employ directed ortho-hydroxylation strategies using protected intermediates:
-
Methoxy Protection:
Demethylation yields of 38-44% reported for analogous systems -
Enzymatic Hydroxylation:
Pseudomonas putida monooxygenases demonstrate regioselective hydroxylation of fluorobromo benzoates, though conversion efficiencies remain <25% for this substrate
Physicochemical Behavior
Solubility Profile
The compound exhibits pH-dependent solubility:
-
Aqueous Solubility: 1.2 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 9.0
-
Organic Solvents:
-
DMSO: 45 mg/mL
-
Ethanol: 12 mg/mL
-
Dichloromethane: <0.5 mg/mL
-
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 228°C with three mass loss events:
-
Decarboxylation (228-250°C)
-
Hydroxyl group elimination (250-300°C)
Biological Interactions
Antimicrobial Activity
Screening against WHO priority pathogens reveals:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Mycobacterium smegmatis | 25 |
| Candida albicans | >100 |
Notable selectivity for acid-fast bacteria suggests potential antitubercular applications .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor for:
-
Non-steroidal anti-inflammatory drug (NSAID) analogs
-
Dopamine receptor modulators
Materials Science
Incorporation into polymers enhances:
-
Thermal stability (Tg increase of 40°C vs. unmodified resins)
-
Flame retardancy (LOI increase from 21% to 28%)
-
Chemical resistance (60% reduction in aromatic solvent uptake)
Analytical Chemistry
Applications include:
-
HPLC stationary phase modifier for halogenated analyte separation
-
Chelating agent in trace metal detection (detection limit: 0.1 ppb for Cu²⁺)
| Assay | Result |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) |
| Skin Irritation | Mild erythema |
| Ames Test | Negative |
| Aquatic Toxicity | EC₅₀ = 12 mg/L (Daphnia magna) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume